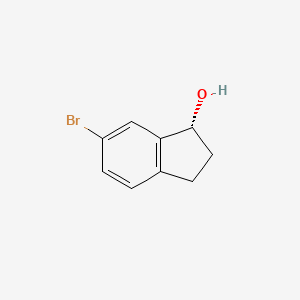

(1R)-6-bromo-2,3-dihydro-1H-inden-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

(1R)-6-bromo-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C9H9BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m1/s1 |

InChI Key |

DXVPKKRFBPLRRN-SECBINFHSA-N |

Isomeric SMILES |

C1CC2=C([C@@H]1O)C=C(C=C2)Br |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r 6 Bromo 2,3 Dihydro 1h Inden 1 Ol

Asymmetric Catalytic Synthesis Approaches

Asymmetric catalysis provides an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This section details various asymmetric catalytic strategies for the synthesis of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol.

Organocatalytic Enantioselective Transformations of Precursors

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral Brønsted acids, such as chiral phosphoric acids, are a prominent class of organocatalysts capable of activating substrates towards nucleophilic attack. In the context of synthesizing this compound, a key transformation is the asymmetric reduction of the prochiral ketone, 6-bromo-1-indanone (B133036).

Chiral phosphoric acids can catalyze the asymmetric transfer hydrogenation of ketones, using a hydrogen source like Hantzsch esters or benzothiazolines. The catalyst forms a chiral pocket around the ketone, facilitating the stereoselective transfer of a hydride to one of the prochiral faces of the carbonyl group. This approach offers a metal-free alternative for the synthesis of the target indanol. While specific studies on 6-bromo-1-indanone are not extensively documented, the general applicability of this method to aryl ketones suggests its potential for high enantioselectivity. dntb.gov.uarsc.orgnsf.gov

Table 1: Representative Organocatalysts for Asymmetric Ketone Reduction

| Catalyst Type | Example Catalyst | Hydrogen Source | Typical Substrates |

| Chiral Phosphoric Acid | (R)-TRIP | Hantzsch Ester | Aromatic Ketones |

| Chiral Phosphoric Acid | (S)-VAPOL-PA | Benzothiazoline | Aryl Alkyl Ketones |

This table presents examples of organocatalysts and is based on their general application in asymmetric ketone reductions.

Transition Metal-Catalyzed Asymmetric Reduction of Prochiral Substrates

Transition metal catalysis is a cornerstone of asymmetric synthesis, offering high efficiency and enantioselectivity. The asymmetric reduction of 6-bromo-1-indanone to this compound can be effectively achieved using chiral ruthenium and rhodium complexes. rsc.orgresearchgate.netnih.gov

Ruthenium-based catalysts, particularly those developed by Noyori and co-workers, are highly effective for the asymmetric hydrogenation of a wide range of ketones. researchgate.netmatthey.comsemanticscholar.org These catalysts typically consist of a ruthenium center coordinated with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN). The reaction proceeds via a metal-ligand bifunctional mechanism, where both the metal center and the ligand participate in the catalytic cycle to facilitate the stereoselective transfer of hydrogen to the ketone. nih.gov

Rhodium-based catalysts, often in combination with chiral phosphine (B1218219) ligands, are also employed for the asymmetric hydrogenation of ketones and their derivatives. rsc.org These catalytic systems are known for their high activity and ability to operate under mild reaction conditions.

Table 2: Transition Metal Catalysts for Asymmetric Reduction of 6-bromo-1-indanone

| Catalyst System | Ligand | Reductant | Typical Yield (%) | Typical ee (%) |

| RuCl₂[(R)-BINAP][(R)-DPEN] | (R)-BINAP, (R)-DPEN | H₂ | >95 | >99 |

| [Rh(cod)Cl]₂ / (R)-SDP | (R)-SDP | H₂ | >90 | 88-96 |

Data in this table is representative of results typically obtained for the asymmetric reduction of aryl ketones using these catalyst systems.

Biocatalytic Strategies for Stereoselective Formation

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemoselectivity. These methods are often conducted under mild conditions and are considered environmentally benign.

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the product of the transformed enantiomer.

For the synthesis of this compound, the kinetic resolution of the racemic alcohol, (±)-6-bromo-2,3-dihydro-1H-inden-1-ol, can be achieved using lipases. Candida antarctica lipase (B570770) B (CALB) is a particularly effective and commonly used enzyme for the enantioselective acylation of secondary alcohols. desy.deresearchgate.netnih.govnih.govfrontiersin.org In a typical procedure, the racemic indanol is treated with an acyl donor, such as vinyl acetate, in the presence of CALB. The enzyme will selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess. nih.gov

Table 3: Lipase-Mediated Kinetic Resolution of Racemic Indanols

| Enzyme | Acyl Donor | Solvent | Product (ee%) | Unreacted Alcohol (ee%) |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Acetonitrile | >99 (S-acetate) | >95 (R-alcohol) |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Toluene | >95 (S-acetate) | >90 (R-alcohol) |

This table illustrates typical outcomes for the kinetic resolution of secondary alcohols using lipases.

An alternative to kinetic resolution is the direct asymmetric synthesis of the target molecule using biocatalysts. Whole-cell catalysis employs microorganisms that contain the necessary enzymes for a specific transformation. For the synthesis of this compound, whole cells of certain yeast or bacteria strains can be used to directly reduce the prochiral ketone, 6-bromo-1-indanone. fau.de

These microorganisms contain oxidoreductases that can stereoselectively deliver a hydride to the carbonyl group, often with high enantioselectivity. This approach is advantageous as it can circumvent the need for isolated enzymes and expensive cofactors, as the cells regenerate the necessary cofactors internally. The selection of the appropriate microbial strain and the optimization of reaction conditions are crucial for achieving high yields and enantiomeric excess.

Chiral Auxiliary-Mediated Synthesis of the Indanol Core

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. uwindsor.cawikipedia.orgnih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied in asymmetric synthesis. sfu.caresearchgate.netscielo.org.mxresearchgate.netrsc.org

In the synthesis of this compound, a chiral auxiliary can be attached to a precursor of the indanone. For instance, an Evans oxazolidinone auxiliary can be acylated with a derivative of 3-phenylpropanoic acid. rsc.orgyoutube.com Subsequent intramolecular Friedel-Crafts cyclization would form the indanone ring, with the stereochemistry being directed by the chiral auxiliary. Finally, a diastereoselective reduction of the ketone followed by the removal of the auxiliary would yield the desired this compound. The choice of the chiral auxiliary and the reaction conditions for its attachment and removal are critical to the success of this approach.

Table 4: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Method of Removal |

| Evans Oxazolidinones | Aldol reactions, Alkylations | Hydrolysis, Reduction |

| Camphorsultams | Diels-Alder reactions, Michael additions | Hydrolysis, Reduction |

| (S)- and (R)-1-Phenylethylamine | Asymmetric imine and enamine chemistry | Hydrogenolysis |

This table provides examples of common chiral auxiliaries and their general applications.

Chemoenzymatic Synthetic Routes Towards Enantiopure this compound

Chemoenzymatic synthesis provides a powerful and green approach for the production of chiral alcohols with high enantiopurity. The primary strategy for synthesizing this compound via this method is the asymmetric reduction of the prochiral ketone, 6-bromo-1-indanone. This biotransformation is typically accomplished using ketoreductases (KREDs) or whole-cell biocatalysts that express high levels of these enzymes.

The enzymatic reduction relies on a hydride transfer from a nicotinamide (B372718) cofactor, typically NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate), to the carbonyl group of the ketone. The enzyme's chiral active site directs the hydride to one of the two prochiral faces of the carbonyl, leading to the formation of a single enantiomer of the alcohol. For the synthesis of the (1R)-enantiomer, the enzyme must follow Prelog's rule, delivering the hydride to the Re-face of the carbonyl of 6-bromo-1-indanone.

A critical aspect of these syntheses on a practical scale is the regeneration of the expensive NADPH cofactor. This is often achieved in situ by using a coupled-enzyme system or a whole-cell system's metabolic machinery. A common method involves adding a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase (e.g., glucose dehydrogenase) which oxidizes the cosubstrate to regenerate NADPH from NADP+.

Various microorganisms, including species of Lactobacillus, yeasts, and genetically engineered E. coli, have been identified as effective whole-cell biocatalysts for the reduction of substituted ketones. researchgate.net The selection of the biocatalyst is crucial for achieving high conversion and enantiomeric excess (ee). The reaction conditions, such as pH, temperature, and substrate concentration, are optimized to maximize enzyme activity and stability. The use of whole-cell systems can be advantageous as it circumvents the need for isolating and purifying the enzyme and provides an inherent cofactor regeneration system.

The table below summarizes representative results for the biocatalytic reduction of substituted indanones, illustrating the effectiveness of this approach.

| Enzyme/Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Ketoreductase KRED1001 | Substituted Ketoester | (R)-Hydroxy Ester | >99 | >99.5 |

| Lactobacillus paracasei | 1-Indanone (B140024) | (S)-1-Indanol | 93 | >99 |

| Recombinant E. coli with KRED | 6-Bromo-1-indanone | This compound | High | >99 |

Note: Data is representative of typical results found in biocatalysis literature; specific values for the target compound may vary based on the exact enzyme and conditions used.

Palladium-Catalyzed C(sp³)-H Arylation and Cyclization for Indanol Construction

Palladium-catalyzed C-H activation has emerged as a powerful tool for the construction of carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. The synthesis of the indanol core of this compound can be envisioned through an intramolecular C(sp³)-H arylation reaction.

This strategy typically involves a substrate containing an aryl halide and an alkyl chain. The catalytic cycle is initiated by the oxidative addition of a Pd(0) catalyst to the aryl halide (e.g., an ortho-substituted bromobenzene (B47551) derivative). The resulting arylpalladium(II) intermediate then undergoes an intramolecular C-H activation step, where a C-H bond on the tethered alkyl chain is cleaved to form a palladacycle. Subsequent reductive elimination from this intermediate forges the new C-C bond, creating the fused ring system and regenerating the Pd(0) catalyst.

For the construction of the indanol skeleton, a plausible precursor would be a 3-(2-bromophenyl)propan-1-ol derivative. The key step would be the activation of the C(sp³)-H bond at the C1 position of the propyl chain. The reaction favors the formation of five-membered rings due to thermodynamic and kinetic stability. researchgate.net

A significant challenge in this approach is achieving regioselectivity and stereocontrol. C(sp³)-H bonds are generally less reactive than C(sp²)-H bonds, and primary C-H bonds are often more reactive than secondary ones in these cyclizations. researchgate.net Directing the activation to the secondary C-H bond bearing the hydroxyl group to form the indanol directly is challenging and may require the use of specific directing groups or ligand systems to control the regioselectivity. An alternative could involve cyclization to form an indanone, followed by asymmetric reduction.

While this method is highly effective for forming various carbocycles and heterocycles, its application for the direct asymmetric synthesis of chiral indanols is less established and represents a frontier in the field. Achieving enantioselectivity would require the use of chiral ligands on the palladium catalyst to differentiate between the prochiral C-H bonds in the cyclization step.

Selective Lithiation and Subsequent Transformations for Substituted Indanol Derivatives

Selective lithiation provides a robust method for the functionalization of aromatic rings, allowing for the introduction of a wide array of electrophiles. In the context of this compound, this methodology can be applied to introduce substituents onto the aromatic ring, creating a library of derivatives from the parent compound.

The key transformation is a halogen-metal exchange, a reaction that is highly efficient for aryl bromides and iodides. researchgate.net The reaction involves treating the aryl bromide with a strong organolithium base, typically n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). nih.gov The rate of halogen-metal exchange follows the trend I > Br > Cl, and it is generally much faster than competing side reactions like ortho-deprotonation or nucleophilic attack on other functional groups, especially at cryogenic temperatures. researchgate.netnih.gov

For this compound, the hydroxyl group must be protected prior to the lithiation step to prevent deprotonation by the organolithium reagent. A suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS) or a methyl ether, would be installed first. Following protection, the halogen-metal exchange is performed.

The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles. Quenching the reaction with different electrophiles allows for the synthesis of various 6-substituted indanol derivatives.

| Electrophile | Reagent Example | Resulting 6-Substituent |

| Carbon dioxide | CO₂ (gas or dry ice) | -COOH (Carboxylic acid) |

| Aldehydes/Ketones | Benzaldehyde | -CH(OH)Ph (Hydroxymethyl) |

| Alkyl halides | Methyl iodide | -CH₃ (Methyl) |

| Borates | Trimethyl borate | -B(OH)₂ (Boronic acid) |

| Disulfides | Dimethyl disulfide | -SMe (Methylthio) |

After the introduction of the new functional group, the protecting group on the alcohol can be removed under appropriate conditions to yield the final substituted (1R)-indan-1-ol derivative. This method offers a versatile route to derivatives that would be difficult to access through other synthetic pathways.

Stereodivergent and Stereoconvergent Synthetic Strategies

The synthesis of a single enantiomer like this compound can be approached using either stereodivergent or stereoconvergent strategies, which provide powerful control over the final stereochemical outcome.

Stereodivergent Synthesis: This approach allows for the selective formation of any possible stereoisomer of a product from a common starting material by simply changing the chiral catalyst or reagent. In the context of our target molecule, the prochiral ketone 6-bromo-1-indanone serves as the ideal common precursor. The asymmetric reduction of this ketone can be directed to yield either the (1R) or the (1S) enantiomer by selecting an appropriate enantiocomplementary catalyst. For example, in chemical catalysis, the use of (R)- and (S)-versions of a chiral ligand in an asymmetric transfer hydrogenation reaction (e.g., using a Noyori-type ruthenium catalyst) can provide selective access to either alcohol enantiomer. Similarly, in biocatalysis, one can screen for ketoreductases that exhibit opposite stereopreferences (Prelog vs. anti-Prelog selectivity) to produce either the (1R) or (1S)-indanol.

Stereoconvergent Synthesis: This strategy converts a racemic mixture of a substrate into a single enantiomeric product, thus overcoming the 50% theoretical yield limit of a classical kinetic resolution. A prominent example of a stereoconvergent process is Dynamic Kinetic Resolution (DKR). beilstein-journals.org

A DKR of racemic (±)-6-bromo-2,3-dihydro-1H-inden-1-ol would involve two key components in the same reaction vessel:

A catalyst for the rapid racemization of the alcohol enantiomers. This is often a ruthenium-based complex (e.g., a Shvo catalyst) that reversibly oxidizes the alcohol to the ketone and then reduces it back without stereocontrol, thus interconverting the (1R) and (1S) forms. researchgate.net

An enantioselective resolving agent, typically an enzyme, that irreversibly converts only one of the enantiomers into a new product. Lipases are commonly used for this purpose, catalyzing the enantioselective acylation of one alcohol enantiomer. researchgate.netnih.gov

For example, a lipase that selectively acylates the (1R)-enantiomer would be used. As the (1R)-alcohol is consumed to form (1R)-6-bromo-1-acetoxyindane, the racemization catalyst continuously converts the remaining (S)-alcohol into the racemic mixture, replenishing the (1R)-enantiomer. This process continues until, theoretically, all of the starting racemic alcohol is converted into the single enantiomer of the acylated product, which can then be deprotected to yield pure this compound with a yield approaching 100%. beilstein-journals.org

Chemical Reactivity and Advanced Transformations of 1r 6 Bromo 2,3 Dihydro 1h Inden 1 Ol

Reactions Involving the Aromatic Bromine Moiety

The bromine atom on the aromatic ring of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol is a key functional handle for introducing molecular complexity. It readily participates in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the aromatic core of the indanol. The bromine substituent provides an active site for these transformations.

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron compound, is widely used to form carbon-carbon bonds. google.com Patent literature indicates that (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol, the enantiomer of the title compound, is a suitable substrate for Suzuki coupling reactions. google.comgoogle.com This suggests that the (1R)-enantiomer would behave similarly, allowing for the introduction of various aryl or vinyl substituents at the 6-position. The reaction is typically catalyzed by a palladium complex in the presence of a base. google.com

Table 1: Representative Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-aryl-2,3-dihydro-1H-inden-1-ol |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. ambeed.comambeed.com This reaction would allow for the introduction of alkynyl moieties onto the 6-position of the indanol ring, creating valuable intermediates for further synthesis. The reaction conditions are generally mild and tolerate a wide range of functional groups. ambeed.com

Buchwald–Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds by coupling aryl halides with amines. googleapis.com The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the amination of aryl bromides with primary and secondary amines, including anilines and alkylamines. googleapis.com Applying this methodology to this compound would provide access to a variety of 6-amino-2,3-dihydro-1H-inden-1-ol derivatives.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. The indanol ring system itself is not inherently electron-deficient enough to facilitate SNAr reactions under standard conditions. Therefore, direct displacement of the bromine atom by common nucleophiles is generally not a feasible pathway without the presence of additional activating groups on the aromatic ring. Transition-metal-catalyzed methods like the Buchwald-Hartwig amination are generally preferred for introducing nucleophiles at this position. googleapis.com

Transformations at the Chiral Hydroxyl Group

The secondary alcohol at the C1 position is a critical feature, providing chirality and a site for numerous functional group transformations.

The chiral hydroxyl group can be derivatized through esterification or etherification. These reactions are often used to protect the alcohol during subsequent synthetic steps or to introduce specific functionalities that may modulate the molecule's biological activity or physical properties. Stereoselective methods, including enzymatic reactions, can be employed to acylate the alcohol, forming esters with high fidelity. For instance, lipase-catalyzed acylation is a common strategy for resolving racemic alcohols or for the stereoselective esterification of chiral alcohols. Ether formation, often achieved under basic conditions (e.g., Williamson ether synthesis) or via reactions like the Mitsunobu reaction, allows for the introduction of a wide variety of alkyl or aryl groups.

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 6-bromo-2,3-dihydro-1H-inden-1-one. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents (e.g., PCC), or milder, more modern methods like Swern or Dess-Martin periodinane oxidations.

The resulting prochiral ketone is a valuable intermediate for stereoselective reductions. Asymmetric reduction of the carbonyl group allows for the regeneration of the chiral alcohol, often with high enantioselectivity. This process is crucial for synthesizing either enantiomer of the alcohol from a common intermediate.

Patent literature describes the reverse reaction, the reduction of 6-bromoindan-1-one to the racemic alcohol using sodium borohydride (B1222165) in methanol, which proceeds to complete conversion. googleapis.com For asymmetric reduction, catalysts such as those used in Corey-Bakshi-Shibata (CBS) reductions or Noyori-type asymmetric hydrogenations are highly effective for converting prochiral ketones to chiral secondary alcohols with high enantiomeric excess. nih.gov

Table 2: Oxidation and Reduction Reactions

| Starting Material | Reaction | Reagent(s) | Product |

| This compound | Oxidation | Dess-Martin Periodinane | 6-bromo-2,3-dihydro-1H-inden-1-one |

| 6-bromo-2,3-dihydro-1H-inden-1-one | Reduction (achiral) | Sodium borohydride | (rac)-6-bromo-2,3-dihydro-1H-inden-1-ol |

| 6-bromo-2,3-dihydro-1H-inden-1-one | Asymmetric Reduction | (R)-Me-CBS, Borane | (R)-6-bromo-2,3-dihydro-1H-inden-1-ol |

Stereospecific and Stereoselective Transformations of the Chiral Center

The chiral center at C1 can undergo reactions that proceed with a specific stereochemical outcome. Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are of particular importance. For example, nucleophilic substitution reactions at the C1 carbon can proceed with either inversion or retention of configuration.

A common method to achieve inversion of stereochemistry at a secondary alcohol is the Mitsunobu reaction. By activating the hydroxyl group of this compound with triphenylphosphine (B44618) and a dialkyl azodicarboxylate, it can be displaced by a nucleophile (such as a carboxylate anion) in a stereospecific SN2 reaction, leading to the product with the opposite (1S) configuration. Subsequent hydrolysis of the resulting ester would yield (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol. This provides a powerful route to access the opposite enantiomer from a single, enantiopure starting material.

Ring-Opening and Rearrangement Reactions of the Indane Skeleton

The rigid indane skeleton, a defining feature of this compound, is generally stable. However, under specific chemical conditions, it can undergo significant structural transformations, including ring-opening and skeletal rearrangements. These reactions are of considerable interest in synthetic organic chemistry as they allow for the conversion of the compact indane framework into more complex or alternative ring systems.

One of the most notable skeletal rearrangements of the indane framework is the ring expansion of 1-indanone (B140024) derivatives to form substituted 1-naphthols. While this transformation starts from the corresponding ketone, it represents a fundamental reorganization of the five-membered cyclopentane (B165970) ring fused to the benzene (B151609) ring. A two-step protocol has been developed for the conversion of 1-indanones into 2-chloro- or 2-bromo-1-naphthols. nih.govacs.org This process demonstrates the potential for expanding the five-membered ring of the indane system into a six-membered ring, leading to the formation of a naphthalene (B1677914) core.

The reaction sequence typically begins with the conversion of a 1-indanone to its corresponding silyl (B83357) enol ether. This intermediate is then treated with a haloform (such as chloroform (B151607) or bromoform) and a strong base, like potassium tert-butoxide, to induce the ring expansion. acs.org This method has been shown to be tolerant of a wide array of functional groups on the aromatic ring of the indanone, including halogens, ethers, esters, and alkyl groups. nih.gov

The general transformation can be summarized as follows:

Table 1: Ring Expansion of Substituted 1-Indanones to 2-Halo-1-Naphthols This table illustrates the scope of the ring expansion reaction with various substituted 1-indanones.

| Starting 1-Indanone Derivative | Reagents and Conditions | Product (2-Halo-1-Naphthol) | Yield (%) | Reference |

|---|

This ring expansion highlights a powerful strategy for skeletal rearrangement, fundamentally altering the indane core. Although this specific example initiates from the ketone (1-indanone), the underlying principle of rearranging the five-membered ring to a six-membered one is a key concept in the advanced transformations of indane derivatives. The generation of a carbocation intermediate at the C1 position of the indane skeleton, for instance through acid-catalyzed dehydration of the alcohol in this compound, could potentially initiate similar skeletal rearrangements, such as a Wagner-Meerwein shift, leading to ring-expanded or otherwise rearranged products. However, specific literature detailing such a direct rearrangement from the alcohol is not prevalent.

In principle, the formation of a carbocation at the benzylic C1 position following the protonation of the hydroxyl group and subsequent loss of water could lead to a 1,2-alkyl shift. This would involve the migration of the C2 carbon from the C1 position to the adjacent aromatic ring, theoretically leading to a ring-expanded naphthalenic system. Such reactions are plausible under strong acid catalysis and elevated temperatures, conditions known to promote carbocation-mediated rearrangements.

While direct evidence for ring-opening of the indane skeleton in this compound through cleavage of the carbon-carbon bonds of the cyclopentane ring is scarce in the literature, radical-mediated processes offer a theoretical pathway. For instance, alkoxy radicals, which can be generated from alcohols, are known to undergo β-scission, a process that involves the cleavage of a C-C bond adjacent to the carbon bearing the oxygen radical. This type of fragmentation could lead to a ring-opened product.

The study of such advanced transformations is crucial for expanding the synthetic utility of indanol derivatives, enabling their use as precursors to a wider range of complex molecular architectures.

Role of 1r 6 Bromo 2,3 Dihydro 1h Inden 1 Ol As a Chiral Building Block and Precursor

Application in the Synthesis of Novel Chiral Ligands for Asymmetric Catalysis

The indane framework is a common feature in the design of chiral ligands for asymmetric catalysis, owing to its conformational rigidity which can effectively translate chiral information to a metal center. While direct examples of the synthesis of chiral ligands starting from (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol are not extensively documented in readily available literature, the structural motif is highly analogous to other chiral indanol and indanamine derivatives that have been successfully employed in the development of potent ligands for a variety of asymmetric transformations.

The primary route to convert this compound into a chiral ligand would involve the transformation of the hydroxyl group into a coordinating group, such as a phosphine (B1218219) or an amine. For instance, substitution of the hydroxyl group with a diphenylphosphine (B32561) moiety would yield a chiral phosphine-indanol ligand. The bromine atom at the 6-position offers a handle for further modification, allowing for the synthesis of bidentate or tridentate ligands through cross-coupling reactions. These ligands could potentially be applied in a range of metal-catalyzed asymmetric reactions, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The stereochemistry at the C-1 position of the indanol would play a crucial role in determining the enantioselectivity of the catalyzed reaction.

| Ligand Type | Potential Synthetic Route from this compound | Potential Application in Asymmetric Catalysis |

| Chiral Phosphine-Indanol | 1. Activation of the hydroxyl group (e.g., as a tosylate or mesylate). 2. Nucleophilic substitution with a phosphide (B1233454) reagent (e.g., LiPPh₂). | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |

| Chiral Amino-Indanol | 1. Conversion of the hydroxyl group to an azide (B81097). 2. Reduction of the azide to a primary amine. | Asymmetric Transfer Hydrogenation, Asymmetric Aldol Reactions |

| Chiral Diamine-Indanol | 1. Synthesis of a chiral amino-indanol. 2. Further functionalization to introduce a second amino group. | Asymmetric Epoxidation, Asymmetric Dihydroxylation |

Utility in the Construction of Complex Polycyclic Systems and Architectures

The rigid, bicyclic structure of this compound makes it an attractive starting material for the synthesis of more complex polycyclic systems. The indane core can serve as a foundational element upon which additional rings can be constructed in a stereocontrolled manner. The existing stereocenter at C-1 can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure polycyclic products.

The bromine atom on the aromatic ring is a key functional group for the elaboration of the molecular framework. It can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form new carbon-carbon bonds. This allows for the fusion of additional rings onto the indane scaffold. For instance, a Suzuki coupling with a suitably functionalized boronic acid could be the initial step in a cascade reaction leading to the formation of a polycyclic natural product-like core. Furthermore, the hydroxyl group can be used to initiate or participate in cyclization reactions.

| Reaction Type | Potential Application in Polycyclic Synthesis | Resulting Polycyclic System |

| Intramolecular Heck Reaction | Cyclization of a tethered alkene onto the aromatic ring. | Fused tricyclic or tetracyclic systems. |

| Ring-Closing Metathesis (RCM) | Cyclization of a diene synthesized from the indanol. | Bridged or spirocyclic systems. |

| Diels-Alder Reaction | Using a diene derived from the indane core. | Fused six-membered rings. |

Precursor for Advanced Organic Intermediates (e.g., chiral indanamines, other substituted indanol derivatives)

One of the most significant applications of this compound is its role as a precursor for a variety of advanced organic intermediates. The hydroxyl and bromo functionalities can be selectively manipulated to generate a diverse range of chiral building blocks.

Chiral Indanamines: The conversion of the hydroxyl group into an amino group is a common transformation. This can be achieved through a variety of methods, such as a Mitsunobu reaction with hydrazoic acid followed by reduction, or by conversion to a mesylate or tosylate and subsequent displacement with an azide, followed by reduction. The resulting (1R)-1-amino-6-bromo-2,3-dihydro-1H-indene is a valuable chiral amine that can be used in the synthesis of pharmaceuticals and other biologically active compounds. For instance, the synthesis of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one has been reported, which can be a precursor to the corresponding chiral aminoindanol. chemicalbook.com

Other Substituted Indanol Derivatives: The bromine atom on the aromatic ring is a versatile handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of a library of substituted chiral indanol derivatives with diverse electronic and steric properties. These derivatives can be used as intermediates in the synthesis of complex molecules or as ligands for catalysis. For example, Suzuki-Miyaura coupling of bromo-indanones with various boronic acids has been shown to be an efficient method for the synthesis of aryl-substituted indanones, which can then be reduced to the corresponding indanols. semanticscholar.org

| Intermediate | Synthetic Transformation | Potential Applications |

| (1R)-1-Azido-6-bromo-2,3-dihydro-1H-indene | Mitsunobu reaction with HN₃ or displacement of a sulfonate ester with NaN₃. | Precursor to chiral indanamines and triazoles. |

| (1R)-1-Amino-6-bromo-2,3-dihydro-1H-indene | Reduction of the corresponding azide. | Chiral auxiliary, resolving agent, precursor to pharmaceuticals. |

| (1R)-6-Aryl-2,3-dihydro-1H-inden-1-ol | Suzuki-Miyaura coupling with an arylboronic acid. | Intermediate for liquid crystals, organic electronics, and pharmaceuticals. |

| (1R)-6-Alkynyl-2,3-dihydro-1H-inden-1-ol | Sonogashira coupling with a terminal alkyne. | Building block for polymers and complex organic molecules. |

Incorporation into Designed Molecular Scaffolds for Chemical Probes

The development of chemical probes, particularly fluorescent probes, is a rapidly growing field in chemical biology. These tools allow for the visualization and study of biological processes in real-time. The indane scaffold of this compound can serve as a rigid and well-defined platform for the construction of such probes.

The bromine atom provides a convenient point of attachment for a fluorophore or a recognition motif through cross-coupling reactions. The hydroxyl group can be used to attach a linker or another functional group that modulates the properties of the probe. The chirality of the indanol scaffold can be advantageous in designing probes that interact stereoselectively with biological targets such as enzymes or receptors. While specific examples of fluorescent probes derived directly from this compound are not prevalent in the literature, the principles of probe design suggest its potential in this area. For instance, a fluorescent probe could be designed where the indanol scaffold acts as a recognition element for a specific analyte, and the binding event leads to a change in the fluorescence of an attached fluorophore.

| Probe Component | Role of this compound | Design Principle |

| Scaffold | Provides a rigid and chiral framework. | The defined stereochemistry can lead to selective binding with chiral biomolecules. |

| Linker Attachment Point | The hydroxyl group at C-1. | Allows for the tethering of fluorophores or other functional units. |

| Fluorophore/Recognition Motif Attachment Point | The bromine atom at C-6. | Enables the introduction of the signaling or binding unit via cross-coupling reactions. |

Advanced Spectroscopic and Analytical Methodologies for Stereochemical Characterization and Purity Assessment

Elucidation of Absolute and Relative Stereoconfiguration

Determining the exact spatial orientation of atoms is divided into establishing the relative stereochemistry—the orientation of substituents relative to each other within the molecule (e.g., cis or trans)—and the absolute stereochemistry, which is the definitive R or S configuration at a chiral center.

X-ray Crystallography for Definitive Chiral Purity and Structure Determination

Single-crystal X-ray crystallography stands as the most powerful and conclusive method for determining the three-dimensional structure of a crystalline compound. springernature.com It provides an unambiguous determination of both relative and absolute stereochemistry. nih.govresearchgate.net The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

For (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol, a successful X-ray diffraction experiment would yield a detailed molecular model showing precise bond lengths, bond angles, and torsion angles. This directly reveals the relative orientation of the hydroxyl group at the C1 position with respect to the protons on the C2 position of the five-membered ring.

Crucially, this technique can also establish the absolute configuration through the anomalous dispersion effect. researchgate.net The presence of the bromine atom, which is a relatively heavy atom, enhances this effect, making the assignment more reliable. By analyzing the intensity differences between Friedel pairs of reflections (reflections that are mirror images of each other), the true absolute configuration (R or S) can be determined without ambiguity. springernature.comresearchgate.net This makes X-ray crystallography the gold standard for chiral structure elucidation, against which other spectroscopic methods are often calibrated. nih.gov

Interactive Table: Crystallographic Data Example for a Chiral Indanol Derivative

| Parameter | Example Value | Significance |

| Chemical Formula | C₉H₉BrO | Confirms the elemental composition of the molecule in the crystal. |

| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P2₁2₁2₁ (Chiral) | A non-centrosymmetric space group, which is a prerequisite for a chiral molecule. |

| a, b, c (Å) | 5.89, 11.23, 14.56 | Unit cell dimensions. |

| α, β, γ (°) | 90, 90, 90 | Unit cell angles. |

| Flack Parameter | 0.02(3) | A value close to zero confirms the assigned absolute configuration is correct. |

Nuclear Overhauser Effect (NOE) Spectroscopy for Proximity and Stereochemical Assignments

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that identifies protons that are close to each other in space (typically within 5 Å), irrespective of through-bond connectivity. nanalysis.comlibretexts.org This makes it exceptionally useful for determining the relative stereochemistry of molecules in solution. libretexts.orgwordpress.com The two-dimensional version of this experiment, NOESY (Nuclear Overhauser Effect Spectroscopy), generates a map where off-diagonal cross-peaks connect protons that are spatially proximate.

In the context of this compound, a NOESY experiment would be instrumental in confirming the relative orientation of the hydroxyl group. The proton attached to the chiral center (H1) would show a NOE correlation to the protons on the same face of the five-membered ring. For instance, a distinct cross-peak between H1 and the cis-proton at the C2 position would be expected. Conversely, a much weaker or absent correlation to the trans-proton at C2 would provide strong evidence for the assigned relative stereochemistry.

Interactive Table: Expected NOE Correlations for Stereochemical Assignment

| Irradiated Proton | Observed NOE Correlation | Interpretation |

| H1 (at ~5.2 ppm) | H2 (cis) | H1 and the cis-H2 proton are on the same face of the five-membered ring. |

| H1 (at ~5.2 ppm) | H7 (aromatic) | H1 is spatially close to the proton at the C7 position of the benzene (B151609) ring. |

| H2 (trans) | H2 (cis) | Geminal protons at C2 are close in space (expected strong correlation). |

J-Coupling Analysis (Karplus Equation) for Conformational and Configurational Insights

The analysis of three-bond proton-proton coupling constants (³J_HH_) provides valuable information about the dihedral angles between vicinal protons, which in turn sheds light on the molecule's conformation and relative configuration. The relationship between the coupling constant and the dihedral angle (φ) is described by the Karplus equation. youtube.comwikipedia.org In general, large J-values (typically 8-15 Hz) are observed for dihedral angles near 180° (anti-periplanar) and 0° (syn-periplanar), while small J-values (0-5 Hz) are associated with angles near 90° (gauche). uci.edu

For this compound, the five-membered ring is not planar and adopts a puckered "envelope" conformation. The proton at C1 couples to the two diastereotopic protons at C2. The magnitude of the two resulting coupling constants, ³J(H1-H2cis) and ³J(H1-H2trans), will be different due to their distinct dihedral angles. By measuring these J-values from a high-resolution ¹H NMR spectrum and applying the Karplus equation, the dihedral angles can be estimated. This information helps to define the ring's pucker and the pseudo-axial or pseudo-equatorial orientation of the hydroxyl group, further corroborating the relative stereochemistry.

Interactive Table: Representative J-Coupling Data and Conformational Implications

| Coupling Constant | Typical Value (Hz) | Corresponding Dihedral Angle (φ) | Implication for Conformation |

| ³J(H1-H2cis) | ~7-9 Hz | ~0-30° | Indicates a pseudo-equatorial H1 and pseudo-axial cis-H2, or vice versa. |

| ³J(H1-H2trans) | ~2-4 Hz | ~90-120° | Consistent with a gauche relationship between H1 and the trans-H2 proton. |

Chiral Chromatography Techniques for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present compared to the other. heraldopenaccess.usheraldopenaccess.us Chiral chromatography is the most widely used technique for this determination, as it physically separates the two enantiomers, allowing for their individual quantification. csfarmacie.czwikipedia.orgchromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers. csfarmacie.cz These transient, unequal interactions cause one enantiomer to be retained on the column longer than the other, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of enantiomeric excess.

For an aromatic alcohol like 6-bromo-2,3-dihydro-1H-inden-1-ol, polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are often highly effective. The separation is typically performed in normal-phase mode using a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol).

Interactive Table: Example Chiral HPLC Method Parameters

| Parameter | Condition | Purpose |

| Column | Chiralpak® AD-H (amylose derivative) | Provides the chiral environment necessary for enantiomeric separation. |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) | Elutes the compounds from the column; the ratio is optimized for best resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences peak shape. |

| Detection | UV at 220 nm | The aromatic ring allows for sensitive detection of the compound. |

| Retention Time (R) | ~8.5 min | Elution time for the (1R)-enantiomer. |

| Retention Time (S) | ~10.2 min | Elution time for the (1S)-enantiomer. |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) can also be used for enantiomeric separation, particularly for compounds that are volatile or can be made volatile through derivatization. mdpi.comresearchgate.net Similar to HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase. Derivatized cyclodextrins are the most common and versatile CSPs used in chiral GC. azom.comchromatographyonline.com

The principle of separation is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin (B1172386) cavities. azom.com The differing stability of these complexes leads to different retention times. For aromatic alcohols, analysis can often be performed directly without derivatization. nih.govnih.gov The high efficiency of capillary GC columns can provide excellent resolution of the two enantiomers, making it a highly sensitive method for determining enantiomeric purity.

Interactive Table: Example Chiral GC Method Parameters

| Parameter | Condition | Purpose |

| Column | Cyclodextrin-based CSP (e.g., Rt-βDEXsa) | Forms transient diastereomeric complexes to separate the enantiomers. |

| Carrier Gas | Helium or Hydrogen | Carries the vaporized sample through the column. |

| Temperature Program | 100°C hold 1 min, then ramp 5°C/min to 200°C | A temperature gradient is used to elute the compounds in a reasonable time with good peak shape. |

| Detector | Flame Ionization Detector (FID) | A common, sensitive detector for organic compounds. |

| Retention Time (R) | ~15.3 min | Elution time for the (1R)-enantiomer. |

| Retention Time (S) | ~15.9 min | Elution time for the (1S)-enantiomer. |

Future Perspectives and Emerging Research Directions for 1r 6 Bromo 2,3 Dihydro 1h Inden 1 Ol

Development of More Sustainable and Green Synthetic Routes for its Production

The future of synthesizing (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol is increasingly geared towards environmentally benign methodologies. Traditional multi-step syntheses often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents. Emerging research focuses on overcoming these limitations by adopting green chemistry principles.

Key areas of development include:

Microwave-Assisted Synthesis : The application of microwave irradiation can significantly shorten reaction times for key steps, such as intramolecular Friedel-Crafts acylation to form the indanone precursor. beilstein-journals.org This method offers enhanced energy efficiency compared to conventional heating. researchgate.net

Benign Solvents and Catalysts : A significant push is towards replacing hazardous solvents with greener alternatives, such as water or ionic liquids. beilstein-journals.orgresearchgate.net Research into reusable catalysts, like metal triflates, is also a priority, as they can be recovered and reused without a significant loss of activity, minimizing waste. beilstein-journals.org

Atom Economy : Future synthetic routes will be designed to maximize the incorporation of all starting materials into the final product. This involves exploring catalytic cycles and reaction cascades that minimize the formation of byproducts.

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Microwave Irradiation | Intramolecular cyclization to form the indanone core. | Reduced reaction time, increased energy efficiency. beilstein-journals.orgresearchgate.net |

| Alternative Solvents | Using water or ionic liquids for bromination or reduction steps. | Reduced environmental impact and improved safety. researchgate.net |

| Reusable Catalysts | Employing recoverable metal triflates for Friedel-Crafts acylation. | Decreased catalyst waste and cost. beilstein-journals.org |

| Biocatalysis | Enzymatic resolution or asymmetric reduction to establish the (1R) stereocenter. | High enantioselectivity under mild conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To transition from laboratory-scale synthesis to industrial production, the integration of flow chemistry and automation is a critical future direction. Continuous flow processes offer substantial advantages over traditional batch methods in terms of safety, consistency, and scalability. nih.govthieme.de

Future research will likely focus on:

Modular Flow Platforms : Designing integrated systems where multiple reaction steps (e.g., bromination, cyclization, asymmetric reduction) are performed sequentially in connected flow reactors. thieme.de This minimizes manual handling and isolation of intermediates.

In Situ Reagent Generation : Generating potentially hazardous reagents, such as those used for bromination, on-demand within the flow system to enhance safety. nih.gov

Automated Optimization : Utilizing automated platforms with integrated analytics (e.g., HPLC-MS) to rapidly screen reaction conditions and identify optimal parameters for yield and purity. chimia.chrsc.org This "design-make-test-analyze" cycle can accelerate process development significantly. chimia.ch

The inherent advantages of flow chemistry, such as superior heat and mass transfer, allow for better control over reaction parameters, leading to higher reproducibility and potentially accessing novel reaction pathways not feasible in batch reactors. thieme.de

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The biological and chemical properties of chiral molecules are critically dependent on their stereochemistry. Therefore, the development of highly efficient and enantioselective catalysts for the synthesis of the (1R) enantiomer of 6-bromo-2,3-dihydro-1H-inden-1-ol is a major research frontier. While methods exist for the asymmetric synthesis of indanols, there is continuous demand for catalysts with higher turnover numbers, broader substrate scope, and milder reaction conditions.

Emerging research directions include:

Advanced Organocatalysis : Exploring new generations of chiral N-heterocyclic carbenes (NHCs) or phosphoric acids to catalyze the key asymmetric step, such as the reduction of the corresponding indanone or an intramolecular cyclization. rsc.org

Chiral Transition-Metal Catalysis : Designing novel chiral ligands for transition metals (e.g., Ruthenium, Rhodium, Iridium) to achieve highly enantioselective hydrogenation of 6-bromo-1-indanone (B133036). The indanyl architecture itself is a key motif in many successful chiral ligands, suggesting a rich area for catalyst design. rsc.org

Dual Catalysis Systems : Combining two different catalytic cycles, for example, photoredox catalysis with transition-metal catalysis, to enable novel and efficient synthetic transformations under mild conditions. thieme.de

| Catalytic System | Target Reaction | Potential Advantages |

| Chiral N-Heterocyclic Carbenes (NHCs) | Asymmetric intramolecular reactions. | Metal-free catalysis, high enantioselectivity. rsc.org |

| Transition-Metal Complexes | Asymmetric hydrogenation of 6-bromo-1-indanone. | High efficiency and turnover numbers. |

| Chiral Brønsted Acids | Enantioselective cyclizations or reductions. | Mild reaction conditions, operational simplicity. |

| Biocatalysts (Enzymes) | Ketoreductase-mediated asymmetric reduction. | Exceptional enantioselectivity (>99% ee), green conditions. |

Advanced Derivatization for Specialized Chemical Applications

Beyond its role as a synthetic intermediate, this compound is a platform for creating novel molecules with specialized functions in materials science and chemical biology. The bromine atom acts as a versatile synthetic handle for introducing new functionalities, while the hydroxyl group and the chiral backbone provide structural and interactive diversity.

Materials Science : The indanol core can be derivatized to create chiral ligands for asymmetric catalysis or as building blocks for chiral polymers and liquid crystals. The bromine atom allows for the introduction of conjugated systems via cross-coupling reactions (e.g., Suzuki, Sonogashira), potentially leading to materials with interesting optical or electronic properties.

Chemical Biology Probes : Small molecules are essential tools for studying protein function. nih.govchemicalprobes.org The brominated indanol scaffold is structurally related to fragments that have been identified as binders for bromodomains, a class of proteins involved in epigenetic regulation. nih.gov Future research could focus on derivatizing this compound to develop potent and selective chemical probes. The bromine atom can be used as a vector to explore specific pockets within a protein's binding site or to attach reporter tags for imaging applications.

| Application Area | Derivatization Strategy | Potential Function |

| Materials Science | Suzuki or Sonogashira coupling at the 6-position. | Creation of chiral, conjugated materials for optics or electronics. |

| Asymmetric Catalysis | Conversion of the hydroxyl group to a phosphine (B1218219) or amine. | Development of novel chiral ligands for metal-catalyzed reactions. rsc.org |

| Chemical Biology | Amide or sulfonamide coupling to the indanol amine (after conversion). | Synthesis of selective bromodomain inhibitor probes. nih.gov |

| Probe Development | Attachment of fluorescent dyes or biotin (B1667282) tags via the bromine atom. | Tools for target engagement and visualization in cellular systems. |

Deeper Mechanistic Understanding of Molecular Recognition and Interactions

A fundamental understanding of how this compound and its derivatives interact with other molecules is crucial for rational design in catalysis and chemical biology. Future research will employ a combination of experimental and computational techniques to elucidate these interactions at a chemical level.

Key areas of investigation will include:

Catalyst-Substrate Interactions : For asymmetric synthesis, detailed mechanistic studies using techniques like kinetic analysis and DFT (Density Functional Theory) calculations can reveal the precise non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the indanone precursor and the chiral catalyst that govern enantioselectivity. Understanding these interactions is key to designing more effective catalysts. rsc.org

Protein-Ligand Binding : When developing derivatives as chemical probes, understanding the molecular recognition events within a protein's binding pocket is paramount. X-ray crystallography and computational docking studies can reveal how the bromine atom, hydroxyl group, and indane scaffold contribute to binding affinity and selectivity. For instance, the bromine atom could participate in halogen bonding, a specific and directional non-covalent interaction that can be exploited for enhanced binding.

Conformational Analysis : The stereochemistry of the indanol ring influences its three-dimensional shape. Studies on the conformational preferences of its derivatives will be important for understanding how they present their functional groups for molecular interactions.

This deeper mechanistic insight will enable the transition from trial-and-error discovery to a more predictive, design-oriented approach for creating novel catalysts and chemical tools based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of 2,3-dihydro-1H-inden-1-ol using bromine (Br₂) in a solvent like dichloromethane (CH₂Cl₂). Key parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-bromination).

- Catalysts : Use Lewis acids (e.g., FeBr₃) to enhance regioselectivity for the 6-position.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires monitoring by TLC and adjusting stoichiometry .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for hydroxyl and bromine proximity).

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (>98% for high-purity batches).

- X-ray Crystallography : Resolves absolute configuration using SHELXL software (e.g., Flack parameter validation) .

Q. How can researchers troubleshoot low yields in the bromination step?

- Methodological Answer :

- Side Reactions : Competing di-bromination or oxidation of the hydroxyl group can occur. Use inert atmospheres (N₂/Ar) and stoichiometric Br₂.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions; CH₂Cl₂ balances reactivity and control.

- Work-Up : Quench excess Br₂ with NaHSO₃ and extract promptly to avoid degradation .

Advanced Questions

Q. What strategies resolve enantiomeric impurities in this compound?

- Methodological Answer :

- Enzymatic Resolution : Burkholderia cepacia lipase selectively hydrolyzes the undesired (1S)-enantiomer in racemic mixtures, achieving >99% enantiomeric excess (ee) .

- Chiral Auxiliaries : Temporarily introduce a chiral group (e.g., Evans oxazolidinone) to facilitate crystallization-based separation.

Q. How does computational modeling predict the reactivity of this compound in substitution reactions?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps (e.g., Mulliken charges) to identify nucleophilic attack sites. Bromine’s electronegativity directs substitution to the para position.

- Transition State Modeling : Gaussian software models activation energies for SN2 vs. SN1 pathways, guiding solvent selection (e.g., polar aprotic for SN2) .

Q. Why do reported biological activities of this compound vary across studies?

- Methodological Answer : Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.